Cas no 24717-73-5 (beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp)

beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp structure
24717-73-5 structure
Product Name:beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp
CAS No:24717-73-5
MF:C32H55NO25
MW:853.7708132267
CID:2001006
PubChem ID:11136642
Update Time:2025-04-21

beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp Chemical and Physical Properties

Names and Identifiers

    • beta-D-Gal(1->4)-[alpha-L-Fucp(1->3)]-beta-DGlcpNAc(1->3)-beta-D-Galp(1->4)-D-Glcp
    • Gal(beta1-4)[Fuc(alpha1-3)]GlcNAc(beta1-3)Gal(beta1-4)Glc
    • Galbeta1-4(Fucalpha1-3)GlcNAcbeta1-3Galbeta1-4Glc
    • lacto-N-fucopentaose III
    • lacto-N-fucopentaose III (LNF III)
    • LNF-III
    • DTXSID001099408
    • CHEBI:153259
    • Fuc(a1-3)[Gal(b1-4)]GlcNAc(b1-3)Gal(b1-4)b-Glc
    • N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
    • 24717-73-5
    • WURCS=2.0/4,5,4/[a2122h-1b_1-5][a2112h-1b_1-5][a2122h-1b_1-5_2*NCC/3=O][a1221m-1a_1-5]/1-2-3-4-2/a4-b1_b3-c1_c3-d1_c4-e1
    • O-6-Deoxy-I+/--L-galactopyranosyl-(1a3)-O-[I(2)-D-galactopyranosyl-(1a4)]-O-2-(acetylamino)-2-deoxy-I(2)-D-glucopyranosyl-(1a3)-O-I(2)-D-galactopyranosyl-(1a4)-I(2)-D-glucopyranose
    • 6-deoxy-alpha-L-galacto-hexopyranosyl-(1->3)-[beta-D-galacto-hexopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-gluco-hexopyranosyl-(1->3)-beta-D-galacto-hexopyranosyl-(1->4)-beta-D-gluco-hexopyranose
    • Inchi: 1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28+,29-,30-,31-,32-/m0/s1
    • InChI Key: CMQZRJBJDCVIEY-SFFAKPFPSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1O[C@H]1[C@H]([C@@H](CO)O[C@H]([C@@H]1O)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)O)O)O)NC(C)=O)O[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 853.30631624Da
  • Monoisotopic Mass: 853.30631624Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 16
  • Hydrogen Bond Acceptor Count: 25
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 13
  • Complexity: 1310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 25
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -9.6
  • Topological Polar Surface Area: 416Ų
Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk